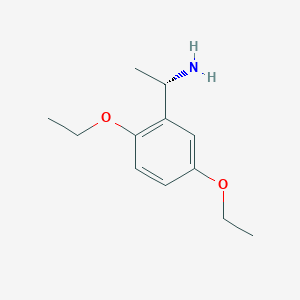![molecular formula C14H10Cl2N2O3 B13163569 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid is an organic compound characterized by the presence of chloro and amino groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chlorophenyl isocyanate. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of an amino group.
4-Chloro-3-[(3-nitrophenyl)amino]sulfonyl-benzoic acid: Contains a sulfonyl group and a nitrophenyl group.
Uniqueness
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid is unique due to its specific combination of chloro and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C14H10Cl2N2O3 |
|---|---|
分子量 |
325.1 g/mol |
IUPAC名 |
4-chloro-3-[(3-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-2-1-3-10(7-9)17-14(21)18-12-6-8(13(19)20)4-5-11(12)16/h1-7H,(H,19,20)(H2,17,18,21) |
InChIキー |
YVJFUGSOVOSVRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)



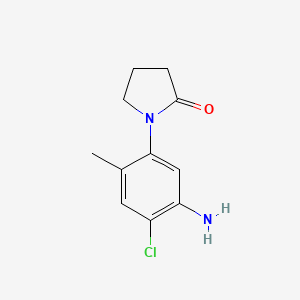
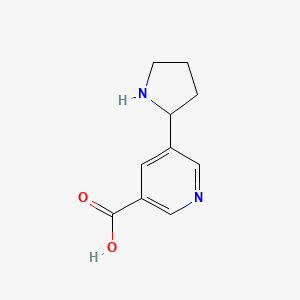
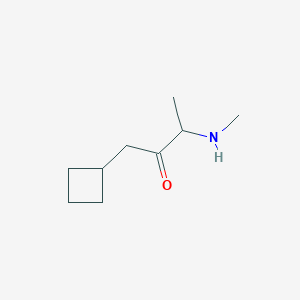
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)
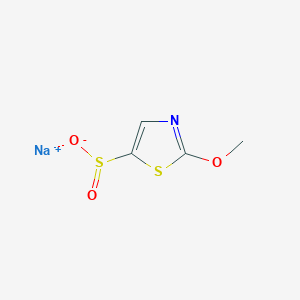
![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
